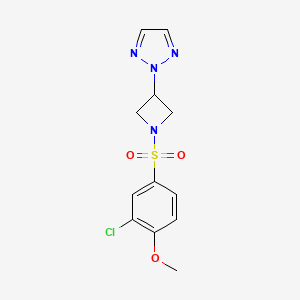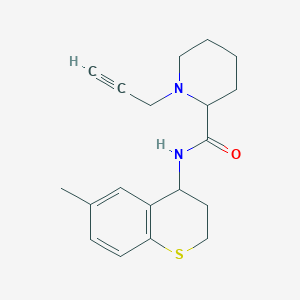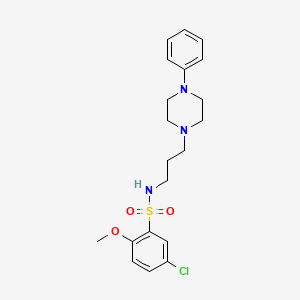
5-chloro-2-methoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-methoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound is commonly referred to as TAK-659 and belongs to the class of sulfonamide compounds. TAK-659 has shown promising results in scientific research for its ability to target specific cellular pathways and inhibit the growth of cancer cells.
Applications De Recherche Scientifique
Application in Alzheimer’s Disease Treatment
Specific Scientific Field
Neurology and Medicinal Chemistry
Summary of the Application
A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, which share a similar structure with the compound , were designed and synthesized for the treatment of Alzheimer’s disease (AD). These compounds were evaluated as acetylcholinesterase inhibitors (AChEIs), a class of drugs used to treat symptoms of AD .
Methods of Application or Experimental Procedures
The bioactivities of these compounds were evaluated using the Ellman’s method. This involves measuring the activity of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter associated with memory and learning .
Results or Outcomes
Most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro. Among them, compound 6g exhibited the most potent inhibitory activity against AChE with an IC50 of 0.90 μM, and poor inhibitory activity against butyrylcholinesterase (BuChE) with an IC50 of 7.53 μM. This indicated that compound 6g was a selective AChE inhibitor .
Application in Reductive Amination
Specific Scientific Field
Summary of the Application
The compound is used as a catalyst for reductive amination by transfer hydrogenation. Reductive amination is a method for the synthesis of amines, which are key functional groups in many pharmaceuticals and fine chemicals .
Methods of Application or Experimental Procedures
The compound is used as a catalyst in the reaction between an imine and a hydrogen donor. The reaction conditions typically involve heating the reaction mixture in the presence of the catalyst .
Results or Outcomes
The compound has been reported to be a versatile catalyst for reductive amination by transfer hydrogenation .
Application in Synthesis of Glyburide
Specific Scientific Field
Summary of the Application
The compound has been reported as an intermediate in the synthesis of glyburide, an antidiabetic drug used in the treatment of type 2 diabetes .
Methods of Application or Experimental Procedures
The synthesis of glyburide involves several steps, including the preparation of the compound “5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide”, which is a similar compound to the one .
Results or Outcomes
The successful synthesis of glyburide using this compound as an intermediate would provide a new method for the production of this important antidiabetic drug .
Propriétés
IUPAC Name |
5-chloro-2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O3S/c1-27-19-9-8-17(21)16-20(19)28(25,26)22-10-5-11-23-12-14-24(15-13-23)18-6-3-2-4-7-18/h2-4,6-9,16,22H,5,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPRRIJJDPAPSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide](/img/structure/B2737930.png)
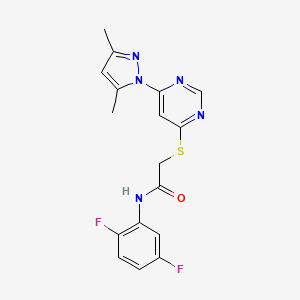
![3-(4-Chlorophenyl)-5-[(4-methoxyanilino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2737934.png)
![[4-[(5-Methyl-1,2-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2737935.png)
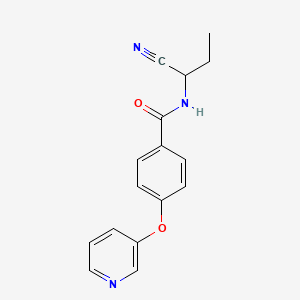
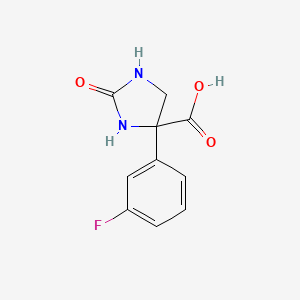
![[(1S,5R)-6-Azabicyclo[3.2.1]octan-5-yl]methanol;hydrochloride](/img/structure/B2737942.png)
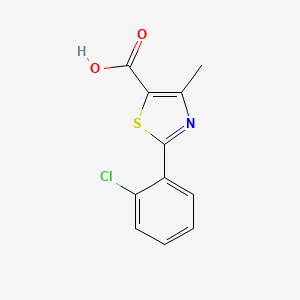
![(1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2737944.png)
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2737945.png)
![Methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/no-structure.png)
![N-allyl-3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2737947.png)
